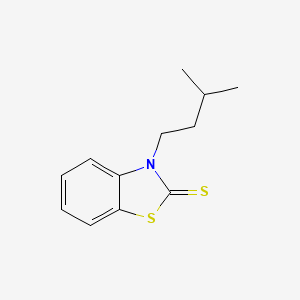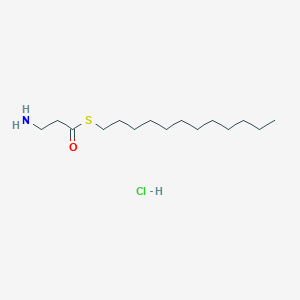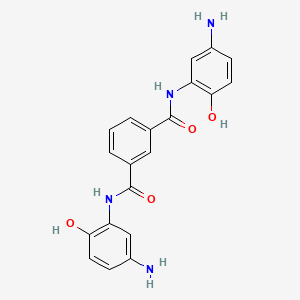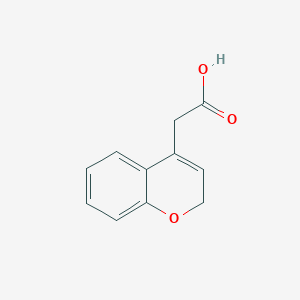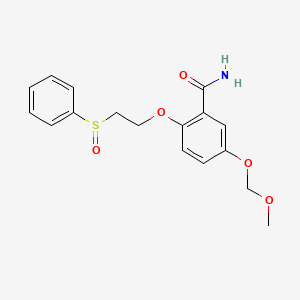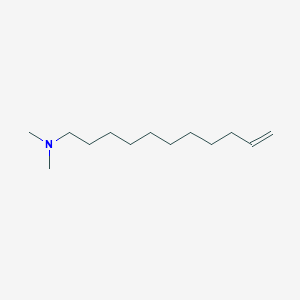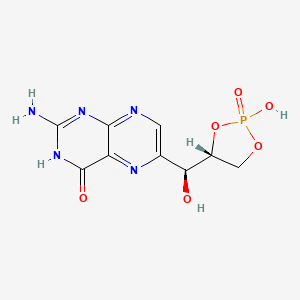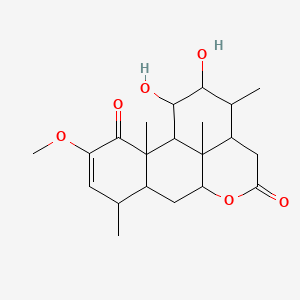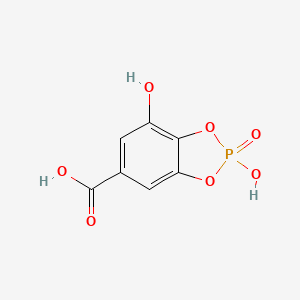
2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid is a complex organic compound with a unique structure that includes both hydroxyl and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols .
Wissenschaftliche Forschungsanwendungen
2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can act as antioxidants, neutralizing free radicals and reducing oxidative stress. The carboxylic acid group can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydroxycoumarin-3-carboxylic acid: Similar structure with hydroxyl and carboxylic acid groups, but different ring system.
Baicalin: Contains hydroxyl and carboxylic acid groups, known for its biological activities.
Uniqueness
2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid is unique due to its specific ring structure and the presence of both hydroxyl and carboxylic acid functional groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
25054-57-3 |
|---|---|
Molekularformel |
C7H5O7P |
Molekulargewicht |
232.08 g/mol |
IUPAC-Name |
2,4-dihydroxy-2-oxo-1,3,2λ5-benzodioxaphosphole-6-carboxylic acid |
InChI |
InChI=1S/C7H5O7P/c8-4-1-3(7(9)10)2-5-6(4)14-15(11,12)13-5/h1-2,8H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
UNGHJMLYSAKNOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1O)OP(=O)(O2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


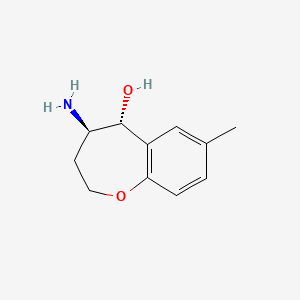
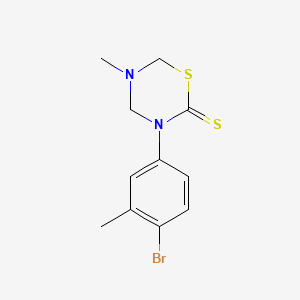
![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)
